molecular formula C7H10BNO3 B8251147 (5-Amino-2-(hydroxymethyl)phenyl)boronic acid

(5-Amino-2-(hydroxymethyl)phenyl)boronic acid

Cat. No.: B8251147
M. Wt: 166.97 g/mol
InChI Key: OSUCVBVWCGEPNU-UHFFFAOYSA-N
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Description

(5-Amino-2-(hydroxymethyl)phenyl)boronic acid: is an organic compound with the molecular formula C7H8BNO2. It is a boronic acid derivative that features both an amino group and a hydroxymethyl group attached to a phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkene or alkyne, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be carried out under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of protective groups and phase-switching protocols can also be employed to streamline the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: (5-Amino-2-(hydroxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, (5-Amino-2-(hydroxymethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions, where it serves as a boron-containing reagent for the formation of carbon-carbon bonds .

Biology and Medicine: Its ability to form stable complexes with diols makes it useful in the design of sensors and drug delivery systems .

Industry: In industry, this compound is used in the production of polymers and materials with specific properties. Its reactivity and functional groups allow for the creation of materials with tailored characteristics .

Mechanism of Action

The mechanism of action of (5-Amino-2-(hydroxymethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters. The molecular targets and pathways involved include interactions with hydroxyl groups and other nucleophilic sites on target molecules .

Comparison with Similar Compounds

Uniqueness: (5-Amino-2-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both amino and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. These functional groups allow for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

[5-amino-2-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10-12H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUCVBVWCGEPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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